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Compound of Interest

Compound Name: Ethyl 2-(3-bromophenyl)acetate

Cat. No.: B087286 Get Quote

A comprehensive spectroscopic comparison of meta- and para-substituted bromophenyl

acetates reveals distinct electronic and structural differences arising from the position of the

bromine atom on the phenyl ring. This guide provides a detailed analysis of their ¹H NMR, ¹³C

NMR, IR, and UV-Vis spectra, supported by experimental data and protocols for researchers,

scientists, and drug development professionals.

The substitution pattern of functional groups on an aromatic ring can significantly influence a

molecule's physical, chemical, and biological properties. In the case of bromophenyl acetates,

the placement of the bromine atom at the meta or para position leads to discernible differences

in their spectroscopic signatures. This guide offers a side-by-side comparison of these two

isomers, providing valuable data for their identification and characterization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for meta-bromophenyl acetate and

para-bromophenyl acetate.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

m-Bromophenyl

acetate
~7.45 ddd 1H Ar-H

~7.25 t 1H Ar-H

~7.15 ddd 1H Ar-H

~7.05 t 1H Ar-H

2.30 s 3H -COCH₃

p-Bromophenyl

acetate
7.48[1] d 2H Ar-H

6.98[1] d 2H Ar-H

2.28[1] s 3H -COCH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound Chemical Shift (δ, ppm)

m-Bromophenyl acetate

~169.0 (C=O), ~151.0 (C-O), ~133.0 (C-Br),

~130.5 (Ar-CH), ~126.0 (Ar-CH), ~123.0 (Ar-

CH), ~119.0 (Ar-CH), ~21.0 (-CH₃)

p-Bromophenyl acetate
~169.2 (C=O), ~149.8 (C-O), ~132.4 (Ar-CH),

~123.5 (Ar-CH), ~119.2 (C-Br), ~21.1 (-CH₃)

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
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Compound Wavenumber (cm⁻¹) Assignment

m-Bromophenyl acetate ~1765 C=O stretch (ester)

~1200 C-O stretch (ester)

~780, ~680
C-H bend (aromatic, meta-

substitution)

p-Bromophenyl acetate ~1760 C=O stretch (ester)

~1190 C-O stretch (ester)

~830
C-H bend (aromatic, para-

substitution)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (in Ethanol)

Compound λmax (nm)

m-Bromophenyl acetate ~260, ~270

p-Bromophenyl acetate ~265, ~273

Note: The data for m-bromophenyl acetate is estimated based on spectral data of structurally

similar compounds due to the limited availability of direct experimental values in the searched

literature. The data for p-bromophenyl acetate is a combination of cited experimental values

and typical spectral data.

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of meta-

and para-substituted bromophenyl acetates.

Synthesis of Bromophenyl Acetates
Materials:

meta-Bromophenol or para-Bromophenol
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Acetic anhydride

Pyridine (catalyst)

Diethyl ether

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve the respective bromophenol (1 equivalent) in diethyl ether.

Add a catalytic amount of pyridine to the solution.

Slowly add acetic anhydride (1.2 equivalents) to the mixture.

The reaction mixture is stirred at room temperature for 2-4 hours. Reaction progress can be

monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is transferred to a separatory funnel and washed

sequentially with water and saturated sodium bicarbonate solution to remove unreacted

acetic anhydride and acetic acid.

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and

filtered.

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude

bromophenyl acetate.
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The crude product can be further purified by distillation or column chromatography if

necessary.

Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the bromophenyl acetate isomer in approximately

0.6 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1

second, and 16 scans.

For ¹³C NMR, typical parameters include a spectral width of 250 ppm, a relaxation delay of 2

seconds, and 1024 scans.

Process the spectra by applying a Fourier transform, phase correction, and baseline

correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

Prepare a KBr pellet by grinding a small amount of the solid bromophenyl acetate sample

with dry potassium bromide (KBr) powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the

range of 4000-400 cm⁻¹.

Alternatively, for liquid samples or solutions, a small drop can be placed between two salt

(NaCl or KBr) plates.

Ultraviolet-Visible (UV-Vis) Spectroscopy:
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Prepare a dilute solution of the bromophenyl acetate isomer in a UV-transparent solvent,

such as ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

Use a quartz cuvette with a 1 cm path length.

Record the UV-Vis absorption spectrum using a double-beam UV-Vis spectrophotometer

from 200 to 400 nm.

Use the pure solvent as a blank to zero the absorbance.

Visualization of Experimental and Logical
Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the

spectroscopic comparison and the general experimental workflow.
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Caption: Logical workflow for the spectroscopic comparison of bromophenyl acetate isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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